molecular formula C7H13N3 B3256894 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine CAS No. 279237-85-3

2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine

Cat. No.: B3256894
CAS No.: 279237-85-3
M. Wt: 139.2 g/mol
InChI Key: XQZOYVAAFRGOLB-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine is a substituted imidazole derivative featuring a primary ethylamine side chain and two methyl groups at the 2- and 4-positions of the imidazole ring. This structural arrangement confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

2-(2,4-dimethylimidazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-5-10(4-3-8)7(2)9-6/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZOYVAAFRGOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylimidazole with ethylene diamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds. These products can have different biological and chemical properties, making them useful in diverse applications .

Scientific Research Applications

2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Imidazole derivatives are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine and related imidazole derivatives:

Compound Name Substituents Key Properties Applications/Biological Activity Safety/Toxicity
2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine (Target Compound) 2,4-dimethylimidazole + ethylamine Enhanced steric hindrance; moderate lipophilicity (logP ~1.5 estimated) Potential SIRT2 modulation (inference from structural analogs) Likely Category 4 acute toxicity (oral) based on methylimidazole analogs
2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine 8-heptadecenyl + dihydroimidazole High lipophilicity (long aliphatic chain); reduced solubility in aqueous media Surfactant or membrane-targeting applications Not specified; long-chain alkyl groups may pose bioaccumulation risks
Histamine (2-(1H-imidazol-4-yl)ethanamine) Unsubstituted imidazole + ethylamine High polarity; pKa ~9.8 (imidazole ring) Endogenous neurotransmitter; H1/H2 receptor agonist Low acute toxicity but associated with allergic responses
2-(1-Methyl-1H-imidazol-2-yl)ethanamine 1-methylimidazole + ethylamine Moderate lipophilicity; increased stability vs. unsubstituted imidazole Laboratory chemical intermediate Acute oral toxicity (Category 4), skin/eye irritation
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine Phenylethyl + methylamine Aromatic π-π interactions; logP ~2.3 Pharmaceutical candidate (e.g., CNS targeting) No data; aromatic groups may influence metabolic stability
2-(4-Imidazolyl)ethylamine dihydrochloride (Histamine analog) 4-imidazole + ethylamine (dihydrochloride salt) High water solubility (salt form); pKa ~5.5 (imidazole) Biochemical research; histamine receptor studies Low toxicity in salt form; irritant in free base form

Structural and Functional Analysis

Electronic and Steric Effects

  • Steric hindrance from the methyl groups may slow metabolic degradation, enhancing bioavailability relative to compounds with smaller substituents (e.g., 2-(1-methylimidazol-2-yl)ethanamine) .

Lipophilicity and Solubility

  • The target compound’s calculated logP (~1.5) is higher than histamine (logP ~0.2) but lower than alkyl-chain derivatives (e.g., 2-(8-heptadecenyl)- analog, logP >6). This balance suggests moderate membrane permeability, suitable for drug delivery .

Biological Activity

2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C7H12N4\text{C}_7\text{H}_{12}\text{N}_4

It features a dimethyl-substituted imidazole ring attached to an ethanamine moiety. The presence of the imidazole ring is crucial for its biological activity, as this functional group is known for its ability to interact with various biological targets.

Biological Activity Overview

Imidazole derivatives, including 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine, exhibit a broad range of biological activities:

  • Antimicrobial Activity : Many imidazole derivatives have demonstrated significant antibacterial and antifungal properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.
  • Antitumor Effects : Some studies suggest that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

The biological activity of 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine can be attributed to several mechanisms:

  • Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors. They can bind to active sites of enzymes, thereby inhibiting their function.
  • Receptor Binding : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that imidazole compounds can induce ROS production, leading to oxidative stress in target cells and subsequent apoptosis.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various imidazole derivatives found that 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine exhibited notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Antitumor Activity

In vitro studies have demonstrated that 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine can induce apoptosis in cancer cell lines. For instance, treatment with the compound resulted in significant cell death in human melanoma A375 cells. The mechanism was linked to increased levels of p53 phosphorylation and caspase activation .

Anti-inflammatory Effects

Research has shown that imidazole derivatives can modulate inflammatory responses. In animal models of inflammation, administration of 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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